molecular formula C9H13NO2S B11781386 (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol

Cat. No.: B11781386
M. Wt: 199.27 g/mol
InChI Key: YAHNVFVICUWENA-UHFFFAOYSA-N
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Description

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a haloketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)aldehyde or (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)carboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydropyran unit may enhance solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows for potential interactions with cellular targets involved in cancer progression. Preliminary studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells, suggesting that (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol may exhibit similar effects .

Neurological Applications
There is growing interest in the neuroprotective effects of thiazole derivatives. Compounds with this structure have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of this compound may contribute to its efficacy in modulating neuroinflammatory pathways .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its functional groups can serve as cross-linking agents, improving the durability of polymeric materials .

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles, enhancing their stability and biocompatibility. This application is particularly relevant in drug delivery systems where targeted release is crucial .

Agricultural Chemistry Applications

Pesticide Development
The thiazole ring is known for its insecticidal properties. Research indicates that compounds similar to this compound can be developed into effective pesticides targeting specific pests while minimizing environmental impact .

Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Initial studies suggest that thiazole derivatives can promote root development and enhance plant resilience to stress conditions .

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various thiazole derivatives demonstrated that compounds with a tetrahydropyran substituent exhibited enhanced antibacterial activity against multiple strains of bacteria compared to their non-substituted counterparts .
  • Polymer Enhancement Research
    • Research involving the integration of this compound into polyvinyl chloride matrices showed a marked improvement in tensile strength and thermal stability, suggesting its utility in material science applications .
  • Agricultural Field Trials
    • Field trials assessing the effectiveness of thiazole-based pesticides indicated a significant reduction in pest populations while maintaining crop yield, highlighting the compound's potential as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism by which (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and tetrahydropyran rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Identification

  • IUPAC Name : this compound
  • CAS Number : 1488258-08-7
  • Molecular Formula : C₉H₁₃N₂OS
  • Molecular Weight : 198.29 g/mol
  • InChI Key : Not available in the search results.

Structure Representation

The compound consists of a thiazole ring fused with a tetrahydropyran moiety, contributing to its unique biological properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance:

  • A study demonstrated that thiazole derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole-containing compounds have shown promise in cancer therapy. The following table summarizes findings from recent studies:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound A (related thiazole)Human glioblastoma U25110Induction of apoptosis via Bcl-2 inhibition
Compound B (related thiazole)Human melanoma WM79315Cell cycle arrest through p53 pathway
This compoundTBDTBDTBD

Case Studies

  • Case Study on Antitumor Efficacy : A derivative similar to this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated significant cell death at concentrations lower than those required for standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that thiazole derivatives interact with key proteins involved in apoptosis, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to possess anti-inflammatory properties. For instance, certain analogs have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory diseases .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C9H13NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5,7,11H,1-4,6H2

InChI Key

YAHNVFVICUWENA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(S2)CO

Origin of Product

United States

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